molecular formula C7H9NO B3054809 3-Pyridinol, 5-ethyl- CAS No. 62003-48-9

3-Pyridinol, 5-ethyl-

Cat. No. B3054809
CAS RN: 62003-48-9
M. Wt: 123.15 g/mol
InChI Key: QUYYSDUKPFIMLO-UHFFFAOYSA-N
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Description

“3-Pyridinol, 5-ethyl-” is a derivative of 3-Pyridinol, which is also known as 3-Hydroxypyridine, β-Hydroxypyridine, 3-Oxopyridine, 3-Pyridol, 3-Pyridone, and pyridin-3-ol . It has a molecular formula of C5H5NO and a molecular weight of 95.0993 . It is used in the development of potent radical-trapping antioxidants .

Scientific Research Applications

1. Molecular Structure and Supramolecular Aggregation

Research on polysubstituted pyridines, including derivatives of 3-pyridinol, has revealed insights into their molecular structure and supramolecular aggregation. These studies show how intermolecular interactions like C-H⋯O, C-H⋯F, and C-H⋯π influence the stabilization of crystal structures, which can be relevant in material science and crystallography (Suresh et al., 2007).

2. Organic Synthesis and Catalysis

3-Pyridinol derivatives are used in organic synthesis. For instance, ethyl 2-methyl-2,3-butadienoate reacts with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines. This demonstrates the role of 3-pyridinol derivatives in facilitating complex organic reactions, which is significant in the development of new synthetic methodologies (Zhu et al., 2003).

3. Radical Scavenging and Antioxidant Activity

Studies on stilbazolic resveratrol analogs containing the 3-pyridinol fragment have shown that the introduction of an ethyl group can affect their radical scavenging and antioxidant properties. This research is crucial in understanding the structure-activity relationships of potential antioxidants and therapeutic agents (Semenov et al., 2020).

4. Proton Conductivity in Materials

Pyridinol has been identified as a stoichiometrically loadable and non-leachable proton carrier in materials. Its combination with other compounds, like ethylene glycol, can significantly enhance proton conductivity. This discovery is crucial for the development of advanced materials with improved electrical properties (Shalini et al., 2016).

5. Drug Discovery and Medicinal Chemistry

Pyridine substituted 3,4-dihydro-1H-quinolin-2-ones, which include ethyl-substituted derivatives, are potent inhibitors in drug development, particularly for treating conditions like hyperaldosteronism and myocardial fibrosis. Understanding their structure and selectivity is vital for medicinal chemistry (Lucas et al., 2011).

6. Potential Antihypertensive Activity

Certain ethyl-substituted pyridine derivatives have been synthesized with the expectation of exhibiting antihypertensive activity. This underscores the importance of these compounds in the exploration of new therapeutic agents (Kumar & Mashelker, 2006).

Mechanism of Action

Target of Action

3-Pyridinol, 5-ethyl- is a derivative of 3-Pyridinol 3-pyridinol and its derivatives have been reported to be potent radical-trapping antioxidants . They are designed to interact with peroxyl radicals, which are chain-carrying radicals involved in oxidative processes .

Mode of Action

3-Pyridinol, 5-ethyl- interacts with its targets by trapping peroxyl radicals . This interaction inhibits the process of autoxidation, a chemical reaction involving oxygen that can lead to cellular damage . The compound’s mode of action is similar to that of other phenolic antioxidants, but it has a stronger O–H bond, making it more effective .

Biochemical Pathways

These pathways are responsible for neutralizing harmful free radicals in the body, thereby preventing cellular damage .

Pharmacokinetics

The pharmacokinetics of 3,5,6-trichloro-2-pyridinol (tcpy), a metabolite of the pesticide chlorpyrifos, has been studied . TCPy was found to partition from plasma to saliva in rats, suggesting that it could be used for non-invasive biomonitoring .

Result of Action

The result of the action of 3-Pyridinol, 5-ethyl- is the inhibition of autoxidation, which prevents cellular damage caused by free radicals . This makes 3-Pyridinol, 5-ethyl- an effective antioxidant. It’s also worth noting that 3-Pyridinol and its derivatives have been reported to be some of the most potent radical-trapping antioxidants ever reported .

Action Environment

The action environment of 3-Pyridinol, 5-ethyl- can be influenced by various factors. For instance, the presence of other antioxidants can enhance its effectiveness. It has been reported that 3-Pyridinol and 5-pyrimidinols can function in a synergistic manner with more common, but less reactive, phenolic antioxidants . This means that the presence of these other antioxidants can enhance the effectiveness of 3-Pyridinol, 5-ethyl-.

properties

IUPAC Name

5-ethylpyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-6-3-7(9)5-8-4-6/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYYSDUKPFIMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CN=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439153
Record name 3-PYRIDINOL, 5-ETHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62003-48-9
Record name 3-PYRIDINOL, 5-ETHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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